4-Aminostilbene

Catalog No.
S608072
CAS No.
834-24-2
M.F
C14H13N
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminostilbene

CAS Number

834-24-2

Product Name

4-Aminostilbene

IUPAC Name

4-[(E)-2-phenylethenyl]aniline

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+

InChI Key

VFPLSXYJYAKZCT-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N

Synonyms

4-aminostilbene, 4-aminostilbene, (E)-isomer, trans-4-aminostilbene

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N

The exact mass of the compound 4-Aminostilbene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36396. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Aminostilbene is a monofunctional, primary amine-bearing stilbene derivative widely procured as a reactive precursor for fluorescent dyes, optical brighteners, and non-linear optical (NLO) materials. Unlike unfunctionalized stilbenes, its para-amino group provides both a strong electron-donating effect for intramolecular charge transfer (ICT) and a versatile synthetic handle for covalent conjugation[1]. It is typically utilized in industrial and laboratory settings where conversion to diazonium salts, amides, or isocyanates is required to covalently integrate the fluorescent stilbene core into polymers, azo dyes, or complex push-pull chromophores [2]. Its specific structural asymmetry makes it a critical building block for advanced materials requiring precise, single-site functionalization.

Substituting 4-Aminostilbene with common in-class alternatives severely disrupts downstream synthesis and material performance. Replacing it with 4,4'-diaminostilbene (DAS) forces symmetric bifunctional reactivity, preventing the synthesis of asymmetric donor-acceptor (push-pull) NLO chromophores and causing unwanted cross-linking in polymer end-capping applications [1]. Conversely, substituting it with 4-(N,N-dimethylamino)stilbene (DMS) eliminates the primary amine handle, completely blocking the formation of diazonium salts and amides necessary for covalent dye attachment or azo-coupling . This restricts the tertiary DMS analog to non-covalent doping, making 4-Aminostilbene strictly necessary for stable covalent integration.

Precursor Reactivity for Diazonium and Azo Dye Synthesis

The primary amine of 4-Aminostilbene allows it to undergo quantitative diazotization, serving as a direct precursor for azo-stilbene hybrid dyes. In standard synthesis, 4-Aminostilbene reacts with NaNO2/HCl to form a diazonium salt, which couples with phenols to yield azo dyes with typical isolated yields of 80-84% [1]. In contrast, the commonly used fluorescent analog 4-(N,N-dimethylamino)stilbene (DMS) possesses a tertiary amine that is mechanistically incapable of forming diazonium salts .

Evidence DimensionDiazonium salt formation capability and azo-coupling yield
Target Compound Data80-84% yield of azo-stilbene derivatives via diazotization
Comparator Or Baseline4-(N,N-dimethylamino)stilbene (0% yield; mechanistically impossible)
Quantified DifferenceAbsolute retention of the azo-coupling pathway vs. complete loss with tertiary analogs
ConditionsStandard diazotization (0-5 °C, NaNO2, HCl) followed by phenolic coupling

Buyers synthesizing reactive dyes or requiring covalent attachment to aromatic systems must procure the primary amine to enable the essential diazotization step.

Structural Control in Push-Pull NLO Chromophores

For non-linear optical (NLO) applications, chromophores require an asymmetric Donor-π-Acceptor (push-pull) architecture to maximize first hyperpolarizability. 4-Aminostilbene provides a single electron-donating amine group, allowing the opposite end of the molecule to be functionalized with an electron acceptor (e.g., a nitro or cyano group) without competing side reactions [1]. Using the industry-standard optical brightener 4,4'-diaminostilbene (DAS) results in symmetric D-π-D architectures, which possess zero net dipole moment and negate second-order NLO activity [2].

Evidence DimensionSuitability for asymmetric D-π-A architecture
Target Compound DataMonofunctional (enables high net dipole moment and hyperpolarizability)
Comparator Or Baseline4,4'-Diaminostilbene (bifunctional, forces symmetric D-π-D structure)
Quantified DifferenceEnables second-order NLO activity which is mathematically zero in symmetric DAS derivatives
ConditionsSynthesis of electro-optic polymers and NLO chromophores

Procuring monofunctional 4-Aminostilbene prevents symmetric functionalization and cross-linking, which is critical for developing directional charge-transfer materials.

Fluorescence Enhancement via N-Functionalization

The primary amine of 4-Aminostilbene serves as a reactive site for N-arylation, which drastically alters the molecule's photophysics via the 'amino conjugation effect'. Converting 4-Aminostilbene to its N-phenyl derivatives increases the fluorescence quantum yield to 0.72–0.76 in nonpolar solvents by increasing the barrier to non-radiative trans-cis photoisomerization [1]. In contrast, unsubstituted trans-stilbene exhibits a baseline fluorescence quantum yield of only 0.03–0.05 due to rapid non-radiative decay [2].

Evidence DimensionFluorescence quantum yield (Φf) in nonpolar solvents
Target Compound DataΦf = 0.72–0.76 (when converted to N-phenyl derivatives)
Comparator Or BaselineUnsubstituted trans-stilbene (Φf = 0.03–0.05)
Quantified DifferenceGreater than 14-fold increase in fluorescence quantum yield
ConditionsRoom temperature, nonpolar solvent (e.g., hexane/cyclohexane)

Procuring 4-aminostilbene provides the necessary synthetic handle to lock the chromophore into a highly fluorescent state, essential for OLED emitters and fluorescent probes.

Synthesis of Azo-Stilbene Hybrid Dyes

Leveraging its ability to form diazonium salts, 4-Aminostilbene is the ideal precursor for manufacturing azo-stilbene hybrid dyes. It is utilized in the textile and materials industry where the primary amine is diazotized and coupled with phenols or naphthols to create dyes with high molar absorptivity, extended conjugation, and antioxidant properties [1].

Precursor for Electro-Optic and NLO Polymers

Due to its monofunctionality, 4-Aminostilbene is selected over bifunctional analogs like 4,4'-diaminostilbene for synthesizing asymmetric push-pull (Donor-π-Acceptor) chromophores. The amine acts as both the electron donor and a synthetic anchor for polymer integration, while the opposite end is modified with an acceptor to maximize second-order non-linear optical (NLO) effects[2].

Covalent Fluorescent Labeling and Polymer End-Capping

Unlike tertiary amine fluorophores (e.g., DMS) which can only be physically doped into matrices, 4-Aminostilbene is used in polymer science to covalently attach a fluorescent stilbene tag. The primary amine readily reacts to form stable amide, urea, or isocyanate linkages, making it highly suitable for end-capping polymers without inducing unwanted cross-linking[3].

XLogP3

3.8

UNII

DI9WQ08BLU

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4309-66-4
834-24-2

Wikipedia

4-[(E)-2-phenylethenyl]aniline

Dates

Last modified: 08-15-2023

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